Choline, iodide, benzylcarbamate
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Overview
Description
Choline, iodide, benzylcarbamate is a compound that combines choline, an essential nutrient, with iodide and benzylcarbamate. Choline is a quaternary amine that plays a crucial role in various biological processes, including cell membrane structure and function, neurotransmitter synthesis, and lipid metabolism . Iodide is an essential mineral required for the synthesis of thyroid hormones, while benzylcarbamate is a carbamate derivative often used in organic synthesis as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of choline, iodide, benzylcarbamate typically involves the reaction of choline with iodide and benzylcarbamate under controlled conditions. One common method is the reaction of choline chloride with sodium iodide to form choline iodide. This is followed by the reaction of choline iodide with benzyl isocyanate to form this compound. The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the carbamoylation process, leading to higher yields and selectivity . The phosgene-free synthesis of carbamates from amines using organic carbonates like dimethyl carbonate is also an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Choline, iodide, benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halide ions in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Silver nitrate (AgNO3) and ammonia (NH3) solutions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted halides.
Scientific Research Applications
Choline, iodide, benzylcarbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its role in neurotransmitter synthesis and cell membrane integrity.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of choline, iodide, benzylcarbamate involves its role as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. Choline is a major part of the polar head group of phosphatidylcholine, which is vital for cell membrane integrity and various biological processes . The iodide component is crucial for thyroid hormone synthesis, while the benzylcarbamate moiety acts as a protecting group for amines, facilitating peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Choline chloride: A common form of choline used in dietary supplements.
Benzyl carbamate: Used as a protecting group for amines in organic synthesis.
Choline-based ionic liquids: Studied for their antimicrobial and drug delivery applications.
Uniqueness
Choline, iodide, benzylcarbamate is unique due to its combination of choline, iodide, and benzylcarbamate, which imparts distinct properties such as enhanced stability and multifunctionality. This compound’s ability to serve as a precursor to acetylcholine, a source of iodide for thyroid hormone synthesis, and a protecting group for amines makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
63939-02-6 |
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Molecular Formula |
C13H21IN2O2 |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
2-(benzylcarbamoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-15(2,3)9-10-17-13(16)14-11-12-7-5-4-6-8-12;/h4-8H,9-11H2,1-3H3;1H |
InChI Key |
CCXUXIWPHDLYBF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)NCC1=CC=CC=C1.[I-] |
Origin of Product |
United States |
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